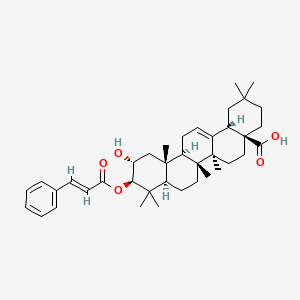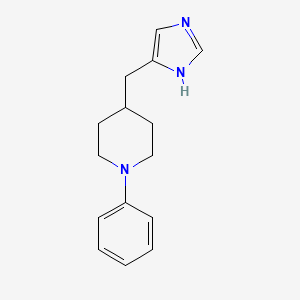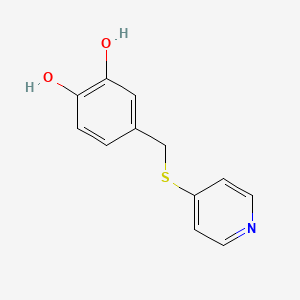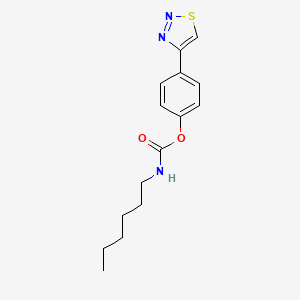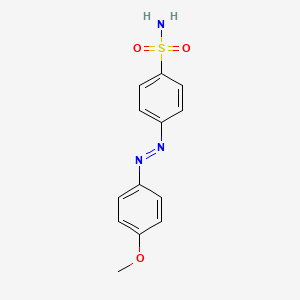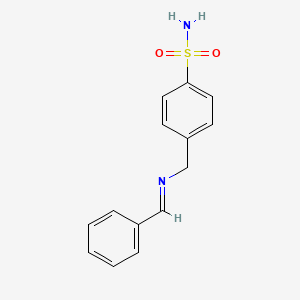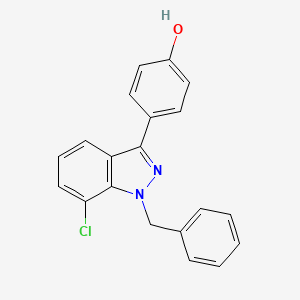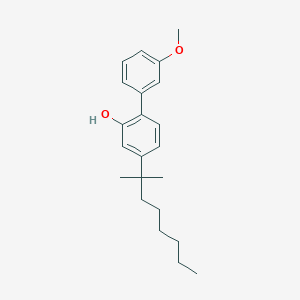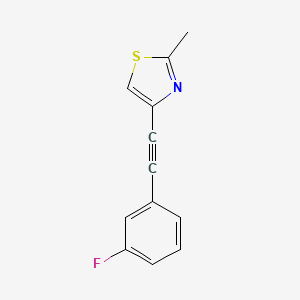
4-(1H-indol-3-yl)-N,N-dimethylcyclohex-3-enamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-indol-3-yl)-N,N-dimethylcyclohex-3-enamine is a compound that features an indole moiety attached to a cyclohexene ring with a dimethylamine substituent. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N,N-dimethylcyclohex-3-enamine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions in methanol, yielding the desired indole product.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of high-quality compounds .
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-indol-3-yl)-N,N-dimethylcyclohex-3-enamine undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The cyclohexene ring can be reduced to a cyclohexane ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: 4-(1H-indol-3-yl)-N,N-dimethylcyclohexanamine.
Substitution: Halogenated indole derivatives.
Aplicaciones Científicas De Investigación
4-(1H-indol-3-yl)-N,N-dimethylcyclohex-3-enamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1H-indol-3-yl)-N,N-dimethylcyclohex-3-enamine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Uniqueness
4-(1H-indol-3-yl)-N,N-dimethylcyclohex-3-enamine is unique due to its combination of an indole moiety with a cyclohexene ring and a dimethylamine substituent. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C16H20N2 |
|---|---|
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
4-(1H-indol-3-yl)-N,N-dimethylcyclohex-3-en-1-amine |
InChI |
InChI=1S/C16H20N2/c1-18(2)13-9-7-12(8-10-13)15-11-17-16-6-4-3-5-14(15)16/h3-7,11,13,17H,8-10H2,1-2H3 |
Clave InChI |
OLBSGDZXLHSPOR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CCC(=CC1)C2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



